8-Bromo-2-chloro-7-methylquinazoline

Medicinal Chemistry Property Prediction ADME

Researchers building kinase inhibitor libraries often face a bottleneck: the inability to sequentially introduce two distinct aryl/amine fragments onto a quinazoline core without cumbersome protecting group strategies. 8-Bromo-2-chloro-7-methylquinazoline eliminates this problem with orthogonal C8 (Br) and C2 (Cl) leaving groups that enable chemoselective, stepwise Pd-catalyzed functionalization. • Selective C8 Suzuki-Miyaura coupling proceeds without C2 interference, enabling controlled SAR exploration. • Reserve C2 chloride for subsequent Buchwald-Hartwig amination or a second cross-coupling for bifunctional probe construction. • Distinct Br/Cl isotopic signature (M, M+2, M+4 peaks) provides built-in LC-MS traceability for reaction monitoring and method validation.

Molecular Formula C9H6BrClN2
Molecular Weight 257.52
CAS No. 1388049-83-9
Cat. No. B2631537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromo-2-chloro-7-methylquinazoline
CAS1388049-83-9
Molecular FormulaC9H6BrClN2
Molecular Weight257.52
Structural Identifiers
SMILESCC1=C(C2=NC(=NC=C2C=C1)Cl)Br
InChIInChI=1S/C9H6BrClN2/c1-5-2-3-6-4-12-9(11)13-8(6)7(5)10/h2-4H,1H3
InChIKeyFVEJXCYVFHKJAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





8-Bromo-2-chloro-7-methylquinazoline: Sourcing & Baseline Characteristics


8-Bromo-2-chloro-7-methylquinazoline (CAS 1388049-83-9) is a halogenated quinazoline derivative with the molecular formula C9H6BrClN2 and a molecular weight of 257.51 g/mol [1]. It belongs to the quinazoline family, a class of nitrogen-containing heterocycles widely recognized as versatile scaffolds in medicinal chemistry, particularly as precursors for kinase inhibitors [2]. The compound features a bicyclic quinazoline core substituted with a bromine atom at the 8-position, a chlorine atom at the 2-position, and a methyl group at the 7-position [1]. This specific substitution pattern defines its chemical identity and distinguishes it from other quinazoline analogs. As a research chemical, it is typically supplied with a purity of 95-98% and is intended for laboratory use only .

Why 8-Bromo-2-chloro-7-methylquinazoline Is Not Interchangeable with Generic Analogs


In research and industrial settings, the assumption that one quinazoline derivative can be directly substituted for another is a critical error that can derail synthetic pathways, compromise biological assay reproducibility, and invalidate structure-activity relationship (SAR) studies. While the quinazoline core is a common motif, the specific halogenation and methylation pattern on 8-Bromo-2-chloro-7-methylquinazoline confers a unique set of physicochemical properties and reactivity profiles. These properties directly influence its behavior in cross-coupling reactions, its pharmacokinetic parameters if incorporated into a drug-like molecule, and its binding affinity to biological targets [1]. For example, the presence of both a bromine and a chlorine atom provides orthogonal handles for sequential functionalization via palladium-catalyzed reactions [2]. A generic substitution with a less substituted or differently halogenated quinazoline, such as 2-chloro-7-methylquinazoline or 8-bromoquinazoline, would result in a different synthetic intermediate, potentially altering the final compound's structure and, consequently, its biological activity. The following section provides the quantitative evidence necessary to support a procurement decision based on these differentiating factors.

8-Bromo-2-chloro-7-methylquinazoline vs. Structural Analogs


Molecular Weight & Lipophilicity vs. Non-Halogenated Analogs

The molecular weight and calculated partition coefficient (XLogP3-AA) are key parameters for assessing a compound's drug-likeness and its behavior in biological assays and synthetic protocols. 8-Bromo-2-chloro-7-methylquinazoline (C9H6BrClN2) has a molecular weight of 257.51 g/mol and an XLogP3-AA of 3.6 [1]. These values are significantly higher than those of its non-brominated precursor, 2-chloro-7-methylquinazoline (C9H7ClN2, MW: 178.62 g/mol, XLogP3-AA: 2.9) [2] and the non-chlorinated analog, 8-bromoquinazoline (C8H5BrN2, MW: 209.04 g/mol, XLogP3-AA: 2.2) [3].

Medicinal Chemistry Property Prediction ADME

Orthogonal Reactivity from Dual Halogenation

A critical advantage of 8-Bromo-2-chloro-7-methylquinazoline is the presence of two distinct halogen atoms (bromine and chlorine) at the 8- and 2-positions, respectively. This allows for sequential, chemoselective functionalization via palladium-catalyzed cross-coupling reactions [1]. Bromine at C8 is significantly more reactive in oxidative addition than chlorine at C2, enabling selective Suzuki-Miyaura or Buchwald-Hartwig couplings at the C8 position first, followed by a second, orthogonal coupling at C2 [2]. In contrast, analogs like 2-chloro-7-methylquinazoline [3] and 8-bromoquinazoline [4] possess only a single reactive halogen, limiting them to a single-point diversification strategy.

Organic Synthesis Cross-Coupling Medicinal Chemistry

Topological Polar Surface Area Comparison

The topological polar surface area (TPSA) is a key descriptor for predicting a molecule's ability to permeate biological membranes and cross the blood-brain barrier. 8-Bromo-2-chloro-7-methylquinazoline has a calculated TPSA of 25.8 Ų [1]. This value is identical to that of its analogs, 2-chloro-7-methylquinazoline [2] and 8-bromoquinazoline [3], indicating that the core quinazoline heterocycle defines the polar surface area. Consequently, any observed differences in overall polarity and solubility between these compounds will be driven primarily by their distinct halogenation and methylation patterns, which influence logP (as shown in Evidence Item 1) rather than the hydrogen bonding capacity of the core.

Drug Design Computational Chemistry ADME

Batch Identity Verification via SMILES & InChIKey

Accurate and unambiguous identification of a chemical batch is paramount for reproducible research. The canonical SMILES string for 8-Bromo-2-chloro-7-methylquinazoline is `CC1=C(C2=NC(=NC=C2C=C1)Cl)Br` and its InChIKey is `FVEJXCYVFHKJAT-UHFFFAOYSA-N` [1]. These unique digital identifiers differentiate it from its closest analog, 2-chloro-7-methylquinazoline (InChIKey: `CDWUAQJWLZLOAM-UHFFFAOYSA-N`; SMILES: `CC1=CC2=NC(=NC=C2C=C1)Cl`) [2]. In a procurement context, using these structural identifiers to verify the received material against its certificate of analysis (CoA) is a critical step to ensure that the correct compound was supplied, preventing costly errors in subsequent synthetic steps or biological assays.

Analytical Chemistry Quality Control Cheminformatics

Optimal Research Applications


Synthesis of Kinase Inhibitor Libraries via Sequential Cross-Coupling

8-Bromo-2-chloro-7-methylquinazoline is an ideal starting material for the parallel or sequential synthesis of diverse quinazoline-based kinase inhibitor libraries. The presence of two halogen atoms with different reactivities (Br at C8 and Cl at C2) allows chemists to introduce two distinct functional groups in a controlled, stepwise manner [1]. For instance, a Suzuki-Miyaura coupling can first be performed at the more reactive C8 bromide, followed by a Buchwald-Hartwig amination or a second Suzuki coupling at the C2 chloride [2]. This enables the rapid exploration of structure-activity relationships (SAR) around the quinazoline core, a scaffold well-known for its activity against various kinases, including EGFR and VEGFR [3].

Bifunctional Quinazoline Probes for Target Identification

The orthogonal reactivity of 8-Bromo-2-chloro-7-methylquinazoline is highly advantageous for the construction of chemical probes. Researchers can use the C8 bromide to install a linker moiety for affinity chromatography or a fluorescent tag, while preserving the C2 chloride for subsequent derivatization with a pharmacophore or a second functional handle [1]. This strategy facilitates the creation of bifunctional molecules capable of both binding a target protein (e.g., a kinase) and enabling its detection or isolation, making it a powerful tool in chemical biology and drug target validation studies [2].

LC-MS Reference Standard for Method Development

Given its distinct molecular weight (257.51 g/mol) and specific isotopic pattern due to the presence of bromine and chlorine (characteristic M, M+2, and M+4 peaks in mass spectrometry), 8-Bromo-2-chloro-7-methylquinazoline serves as an excellent reference standard for developing and validating liquid chromatography-mass spectrometry (LC-MS) methods [1]. The unique mass defect and halogen isotope signature provide a reliable means to calibrate instruments, monitor column performance, and confirm the identity of other halogenated quinazoline derivatives in complex reaction mixtures or biological matrices [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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